6-Bromo-2-methylbenzo[B]thiophene

Cross-Coupling Borylation Suzuki Coupling

6-Bromo-2-methylbenzo[B]thiophene (CAS 912332-92-4) provides a unique C6-bromo/C2-methyl substitution pattern for high-yield cross-coupling. Key differentiators: - One-pot borylation/Suzuki coupling to biaryls in 50-80% yield - Regioselective C5 C-H arylation, enabling controlled 5,6-difunctionalization - Reliable 95%+ purity (GC/HPLC) for reproducible library synthesis & medicinal chemistry

Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
CAS No. 912332-92-4
Cat. No. B1286652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylbenzo[B]thiophene
CAS912332-92-4
Molecular FormulaC9H7BrS
Molecular Weight227.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C=C(C=C2)Br
InChIInChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3
InChIKeyDPXCVGWKYNCVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylbenzo[B]thiophene Overview


6-Bromo-2-methylbenzo[B]thiophene (CAS 912332-92-4) is a heterocyclic compound belonging to the benzo[b]thiophene family, characterized by a fused benzene-thiophene ring system with a bromine atom at the 6-position and a methyl group at the 2-position . With a molecular formula of C9H7BrS and a molecular weight of 227.12 g/mol, this compound serves primarily as a versatile building block in organic synthesis, particularly in cross-coupling reactions for the construction of more complex heteroaromatic systems . Its structure enables participation in palladium-catalyzed borylation and Suzuki coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science [1].

1 Borylation / Suzuki coupling handle
2 Biaryl intermediate assembly
3 Thienocarbazole & heteroaromatic libraries

Methyl at C2, bromine at C6 enable regioselective cross-coupling in medicinal chemistry and materials research.

Substitution Limitations of 6-Bromo-2-methylbenzo[B]thiophene


The specific substitution pattern of 6-bromo-2-methylbenzo[B]thiophene—bromine at C6 and methyl at C2—dictates its unique reactivity profile in cross-coupling and electrophilic substitution reactions [1]. In-class analogs such as 5-bromo-2-methylbenzo[b]thiophene (CAS 7312-07-4) or 6-bromo-3-methylbenzo[b]thiophene (CAS 19075-36-6) exhibit altered electronic and steric environments that significantly impact reaction outcomes, including regioselectivity, yield, and functional group tolerance [1]. Consequently, direct substitution of these analogs without re-optimization of reaction conditions can lead to synthetic failure or reduced efficiency. The following quantitative evidence demonstrates where 6-bromo-2-methylbenzo[B]thiophene offers measurable advantages or distinct performance characteristics relative to its closest comparators.

6-Br / 2-Me (Target) Regioselective C5 arylation; predictable cross-coupling outcomes.
5-Br / 2-Me analog Bromine position may shift arylation site to C6, altering library substitution pattern.
6-Br / 3-Me analog Methyl relocation changes steric and electronic environment; yields may differ.
Direct analog replacement without re-optimization may compromise regioselectivity and yield.

6-Bromo-2-methylbenzo[B]thiophene Evidence Guide


One-Pot Borylation/Suzuki Coupling

In a study applying a tandem palladium-catalyzed borylation/Suzuki coupling (BSC) reaction, methylated 6-bromobenzo[b]thiophenes—including 6-bromo-2-methylbenzo[b]thiophene—were boronated with pinacolborane followed by in situ Suzuki coupling with substituted 2-bromonitrobenzenes, yielding the corresponding 2-methyl-2'-nitro biaryl products in isolated yields of 50–80% [1]. This one-pot methodology represents an improvement over earlier stepwise approaches that gave only moderate yields for unsubstituted bromobenzo[b]thiophenes [1].

One-pot BSC yield
Class-level inference
50–80% isolated yield (methylated substrates) vs. moderate yields (unsubstituted, stepwise)
Supports efficient biaryl synthesis for thienocarbazole scaffolds.
Reported for methylated 6-bromobenzo[b]thiophenes class; exact conditions in cited study.
Cross-Coupling Borylation Suzuki Coupling

Electrophilic Bromination Synthesis

6-Bromo-2-methylbenzo[b]thiophene can be synthesized in 85% yield via electrophilic bromination of 2-methylbenzo[b]thiophene using Br2 and FeBr3 at elevated temperature, or in >90% yield using a continuous flow reactor with automated real-time monitoring . In contrast, a patent procedure for a related derivative reported a much lower overall yield of 17% for a multi-step route involving a benzo[b]thiophene subunit .

Synthesis yield
Data to verify
85% (batch) to >90% (flow) reported, versus 17% for a related derivative
High yields suggest cost-effective scale-up; flow method may improve reproducibility.
Supplier/patent data; independent verification recommended.
Organic Synthesis Bromination Building Block

C6 Bromine-Directed Regioselective Functionalization

The presence of a bromine atom at the C6 position of 2-methylbenzo[b]thiophene serves as a blocking group that directs subsequent palladium-catalyzed C–H arylation to the C5 position with high regioselectivity [1]. This contrasts with 5-bromo-2-methylbenzo[b]thiophene (CAS 7312-07-4), where the bromine at C5 would direct functionalization to a different site, or with non-halogenated 2-methylbenzo[b]thiophene, which lacks this directing control.

Regioselective C–H arylation
Class-level inference
C6-bromine directs arylation to C5; 5-bromo isomer directs to C6. Non-halogenated analog lacks control.
Enables sequential 5,6-disubstitution for diverse libraries.
Directing effect based on Pd-catalyzed conditions; confirm with specific substrate.
Regioselectivity C-H Arylation Cross-Coupling

Commercial Purity and Quality Control

Commercially available 6-bromo-2-methylbenzo[B]thiophene is routinely supplied with a minimum purity of 95% (GC area %), with some vendors offering purity ≥97% and NLT 98% . This purity level is comparable to that of 5-bromo-2-methylbenzo[b]thiophene (typically 95–98%) and 6-bromo-3-methylbenzo[b]thiophene (95%) , indicating a consistent quality standard across positional isomers. No significant differentiation in purity is observed among these analogs.

Commercial purity
Reported
95–98% (GC) typical; comparable to 5-bromo and 6-bromo-3-methyl analogs.
Consistent research-grade quality; purity alone does not differentiate among positional isomers.
Verify lot-specific COA before use.
Quality Control Purity Procurement

Application Scenarios for 6-Bromo-2-methylbenzo[B]thiophene


Thienocarbazole Bioactives and Fluorescent Probes

This compound is an ideal precursor for the construction of ring A-substituted thienocarbazoles via borylation/Suzuki coupling followed by reductive cyclization, as demonstrated by Ferreira et al. [1]. The methylated 6-bromo substitution pattern enables one-pot biaryl formation in 50–80% yield, facilitating access to tetracyclic heteroaromatic systems with potential antitumor activity and fluorescence properties [1].

Sequential Functionalization for Library Synthesis

The C6 bromine serves as a robust blocking group for regioselective C5 arylation, allowing for controlled, stepwise diversification of the benzothiophene core [2]. This makes 6-bromo-2-methylbenzo[B]thiophene a valuable scaffold for generating small-molecule libraries targeting kinase inhibition or other protein classes where 5,6-disubstituted benzothiophenes are privileged.

Organic Electronic Materials

Benzothiophene derivatives with specific halogenation patterns are key building blocks for organic semiconductors and charge-transport materials . The bromine handle allows for subsequent cross-coupling to install conjugated aryl or heteroaryl groups, while the methyl group modulates solubility and solid-state packing. This compound is therefore suitable for synthesizing monomers for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Isotopic Labeling and Mechanistic Studies

The bromine atom at C6 provides a convenient site for halogen-lithium exchange or borylation, enabling the introduction of isotopic labels (e.g., deuterium, carbon-13) or fluorescent tags for mechanistic and ADME studies in drug discovery programs [1].

Application
Selection Property
Validation Focus
Bioactive thienocarbazole probes
Borylation/Suzuki reactivity
One-pot biaryl formation; scaffold fluorescence
Sequential library synthesis
C6 bromine directing effect
Regioselective C5 arylation; disubstituted benzothiophene diversity
Organic electronic materials
Halogen handle for cross-coupling
Conjugated monomer synthesis; solid-state packing
Mechanistic / ADME studies
Bromine exchange site
Isotopic label or fluorophore introduction

Technical Documentation Hub

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